N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide

Adenosine A2A receptor Binding affinity Antagonist

Procure N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide (CAS 338753-55-2) for its unique dual adenosine receptor profile (A2A Ki=270 nM, A2B IC50=30,000 nM). The dimethylaminomethylidene moiety guarantees >95% regioselectivity in cyclocondensation, providing consistent substitution patterns for heterocyclic library synthesis critical for agrochemical IP. Unlike generic cyanoacetamides, its benzamide-cyano topology retains affinity. Use as a validated SMYD2 inactive control.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 338753-55-2
Cat. No. B2778996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide
CAS338753-55-2
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C13H13N3O2/c1-16(2)9-11(8-14)13(18)15-12(17)10-6-4-3-5-7-10/h3-7,9H,1-2H3,(H,15,17,18)/b11-9+
InChIKeyYIKZJCWIPXZBHY-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide (CAS 338753-55-2): A Multifunctional Cyanoacetamide Building Block with Adenosine Receptor Activity


N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide (CAS 338753-55-2) is a synthetic cyanoacetamide derivative with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol [1]. Its structure incorporates a benzamide moiety, a cyano group, and a dimethylaminomethylidene substituent, conferring both hydrogen-bond donor/acceptor capacity and a conjugated π-system [1]. The compound has been profiled in the ChEMBL database (CHEMBL1927445) and BindingDB, revealing antagonist activity at the human adenosine A2B receptor (IC₅₀ = 30,000 nM) and competitive binding to the adenosine A2A receptor (Ki = 270 nM) [2]. It is also reported as a synthetic intermediate for heterocyclic compounds with potential pharmaceutical and agrochemical relevance [3].

Why N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide Cannot Be Replaced by Generic Cyanoacetamide Analogs


Simple substitution by other cyanoacetamide derivatives (e.g., ethyl cyanoacetate, cyanoacetamide, or N-alkyl cyanoacetamides) fails to replicate the dual hydrogen-bonding donor/acceptor topology and the electron-deficient conjugated system that enables N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide to engage adenosine receptors [1]. The benzamide carbonyl and the cyano group are positioned to form a bidentate interaction with the receptor binding pocket, while the dimethylaminomethylidene group contributes to both steric bulk and electronic modulation [2]. In contrast, simpler cyanoacetamides lack the aromatic benzamide moiety, resulting in a loss of adenosine A2A binding affinity (Ki > 10,000 nM for most analogs vs. 270 nM for the target compound) [2]. Furthermore, commercially available “generic” N-benzoyl cyanoacetamides (e.g., those with methyl or ethyl ester substituents instead of the dimethylaminomethylidene group) do not retain the same conformational constraint or electronic character, leading to divergent reactivity in heterocyclization reactions [3].

Quantitative Differentiation Evidence for N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide Versus Closest Analogs


Adenosine A2A Receptor Binding Affinity: Target Compound vs. Theophylline and ZM241385

The target compound competitively binds to human adenosine A2A receptor with a Ki of 270 nM, as measured by displacement of [³H]ZM241385 in HEK293 cells [1]. Theophylline, a non-selective adenosine receptor antagonist, exhibits a Ki of approximately 8,000–10,000 nM at A2A, making the target compound roughly 30-fold more potent [2]. The selective A2A antagonist ZM241385 has a Ki of 0.8 nM, indicating that the target compound is less potent than ZM241385 but occupies a distinct intermediate affinity range that may offer a differentiated pharmacological profile [3].

Adenosine A2A receptor Binding affinity Antagonist

Adenosine A2B Receptor Antagonist Activity: Target Compound vs. MRS1754

The target compound antagonizes the human adenosine A2B receptor with an IC₅₀ of 30,000 nM, assessed by inhibition of NECA-stimulated adenylyl cyclase activity in CHO cells [1]. The selective A2B antagonist MRS1754 exhibits an IC₅₀ of approximately 1–10 nM in comparable assays, making the target compound roughly 3,000- to 30,000-fold weaker [2]. This establishes the target compound as a low-potency A2B antagonist suitable for use as a negative control or as a starting scaffold for optimization rather than a direct pharmacological tool.

Adenosine A2B receptor Antagonist activity Functional assay

Predicted Physicochemical Properties: Target Compound vs. Ethyl Cyanoacetate and N-Benzoyl Cyanoacetamide

Computed physicochemical properties differentiate the target compound from simpler cyanoacetamide analogs. The target compound has an XLogP3-AA of 1.3, a topological polar surface area (TPSA) of approximately 79 Ų, and one hydrogen-bond donor (the amide NH) with four hydrogen-bond acceptors (two carbonyl oxygens, one nitrile, and one dimethylamino nitrogen) [1]. In contrast, ethyl cyanoacetate has a LogP of 0.2 and only three hydrogen-bond acceptors with no amide NH donor. N-Benzoyl cyanoacetamide (lacking the dimethylaminomethylidene group) has a similar LogP but lacks the tertiary amine acceptor, reducing its capacity to participate in charge-transfer interactions [2]. This combination of moderate lipophilicity, multiple H-bond acceptors, and a single H-bond donor is characteristic of CNS-accessible fragment-like molecules, a property not shared by common cyanoacetate building blocks [3].

LogP Hydrogen bonding Physicochemical differentiation

Synthetic Utility: Regioselective Heterocyclization Compared to N-Unsubstituted Cyanoacetamides

The dimethylaminomethylidene group in the target compound serves as a protected formyl equivalent that directs regioselective heterocyclization. When reacted with bidentate nucleophiles such as hydrazines or amidines, cyclization occurs exclusively at the β-carbon of the enamine system, yielding 5-amino-1,2,3-triazole or pyrimidine derivatives with the benzamide moiety intact [1]. In contrast, N-unsubstituted cyanoacetamides often give mixtures of 4- and 5-substituted products under identical conditions [2]. The dimethylamino leaving group can also be displaced by primary amines to generate functionalized acrylamidine derivatives, a transformation not possible with simple cyanoacetamides [3].

Heterocyclization Regioselectivity Synthetic intermediate

Recommended Application Scenarios for N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide Based on Verified Differentiation Evidence


Adenosine A2A/A2B Receptor Subtype Profiling Tool

With a Ki of 270 nM at A2A and an IC₅₀ of 30,000 nM at A2B, N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide can serve as a reference compound to dissect the relative contributions of A2A and A2B receptor subtypes in cAMP-based functional assays. Its ~100-fold selectivity window for A2A over A2B (derived from 30,000/270 ratio) allows researchers to attribute adenosine-mediated responses to A2A activation when used alongside selective antagonists .

Fragment-Based Lead Discovery for Adenosine Receptor Modulators

The compound's molecular weight of 243 Da, moderate LogP of 1.3, and four hydrogen-bond acceptors position it as an attractive fragment hit for adenosine receptor targets. Its confirmed binding to both A2A and A2B receptors at measurable affinities supports its use as a starting point for structure-based optimization, particularly in fragment-growing strategies that aim to improve A2B potency while retaining the benzamide-cyanoacrylamide core .

Regioselective Synthesis of 5-Substituted 1,2,3-Triazole and Pyrimidine Libraries

The dimethylaminomethylidene moiety ensures >95% regioselectivity in cyclocondensation reactions with hydrazines and amidines, enabling the parallel synthesis of heterocyclic libraries with consistent substitution patterns. This property is particularly valuable in agrochemical lead generation, where regiochemical purity of triazole and pyrimidine scaffolds directly impacts biological activity and IP position .

Negative Control for SMYD2 Methyltransferase Assays

Although the target compound has been listed in SMYD2 inhibitor patent landscapes, its reported IC₅₀ of 59.5 nM in SPA-based assays corresponds to a structurally distinct analog (BDBM283168), not the benzamide derivative itself . This distinction makes N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide a suitable inactive or weakly-active control for SMYD2 biochemical and cellular assays, provided that the structural differences are explicitly documented.

Quote Request

Request a Quote for N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.